1-[4-[(Tetrahydro-2H-pyran-2-yl)oxy]phenyl]-4-[4-(trifluoromethoxy)phenoxy]piperidine
Overview
Description
1-[4-[(Tetrahydro-2H-pyran-2-yl)oxy]phenyl]-4-[4-(trifluoromethoxy)phenoxy]piperidine is a complex organic compound with the molecular formula C23H26F3NO4 and a molecular weight of 437.5 g/mol. This compound is notable for its unique structure, which includes a piperidine ring, a trifluoromethoxy group, and an oxan-2-yloxy group. It is used in various scientific research applications, particularly in the fields of chemistry and medicine.
Preparation Methods
The synthesis of 1-[4-[(Tetrahydro-2H-pyran-2-yl)oxy]phenyl]-4-[4-(trifluoromethoxy)phenoxy]piperidine involves multiple steps. One common synthetic route includes the reaction of 4-(trifluoromethoxy)phenol with 1-bromo-4-(oxan-2-yloxy)benzene in the presence of a base to form the intermediate compound. This intermediate is then reacted with piperidine under specific conditions to yield the final product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
1-[4-[(Tetrahydro-2H-pyran-2-yl)oxy]phenyl]-4-[4-(trifluoromethoxy)phenoxy]piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[4-[(Tetrahydro-2H-pyran-2-yl)oxy]phenyl]-4-[4-(trifluoromethoxy)phenoxy]piperidine has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: It is an intermediate in the synthesis of Delamanid, a novel anti-tuberculosis medication that inhibits mycolic acid synthesis and shows potent in-vitro and in-vivo activity against drug-resistant strains of Mycobacterium tuberculosis.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[4-[(Tetrahydro-2H-pyran-2-yl)oxy]phenyl]-4-[4-(trifluoromethoxy)phenoxy]piperidine involves its interaction with specific molecular targets and pathways. For example, as an intermediate in the synthesis of Delamanid, it inhibits mycolic acid synthesis in Mycobacterium tuberculosis, disrupting the bacterial cell wall and leading to cell death. The exact molecular targets and pathways may vary depending on the specific application and context.
Comparison with Similar Compounds
1-[4-[(Tetrahydro-2H-pyran-2-yl)oxy]phenyl]-4-[4-(trifluoromethoxy)phenoxy]piperidine can be compared with other similar compounds, such as:
1-[4-(Tetrahydropyran-2-yloxy)phenyl]-4-(4-trifluoromethoxyphenoxy)piperidine: This compound has a similar structure but with a tetrahydropyran group instead of an oxan-2-yloxy group.
1-[4-(Methoxy)phenyl]-4-(4-trifluoromethoxyphenoxy)piperidine: This compound has a methoxy group instead of an oxan-2-yloxy group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[4-(oxan-2-yloxy)phenyl]-4-[4-(trifluoromethoxy)phenoxy]piperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26F3NO4/c24-23(25,26)31-21-10-8-18(9-11-21)29-20-12-14-27(15-13-20)17-4-6-19(7-5-17)30-22-3-1-2-16-28-22/h4-11,20,22H,1-3,12-16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDJPHWLCQFLSJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)OC2=CC=C(C=C2)N3CCC(CC3)OC4=CC=C(C=C4)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26F3NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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